molecular formula C13H14OS B1415856 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol CAS No. 1000572-36-0

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol

Cat. No. B1415856
CAS RN: 1000572-36-0
M. Wt: 218.32 g/mol
InChI Key: XMKHSFFAXUJXAM-UHFFFAOYSA-N
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Description

“3-(4-Thiophen-2-yl-phenyl)-propan-1-ol” is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Hydroxy Pyrazolines : 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one, a compound structurally related to 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol, was synthesized and converted into hydroxy pyrazolines. These compounds were characterized by IR, 1H NMR, and 13C NMR spectra (Parveen, Iqbal, & Azam, 2008).

Crystal Structures and Interactions

  • Crystal Structure Studies of Chalcone Derivatives : The study of chalcone derivatives, including ones with structures similar to 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol, revealed insights into their crystal structures and intermolecular interactions (Salian et al., 2018).

Fluorescence Studies

  • Fluorescence Quenching of Novel Derivatives : Thiophene substituted 1,3,4-oxadiazole derivatives were studied for their fluorescence quenching properties, indicating potential applications in sensing technologies (Naik, Khazi, & Malimath, 2018).

Antimicrobial and Antifungal Activities

  • Evaluation of Antibacterial and Antifungal Activities : Studies on compounds structurally related to 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol, like 4-thiazolidinones and 2-azetidinones derivatives from chalcone, showed significant antibacterial and antifungal activities (Patel & Patel, 2017).

Optoelectronic Applications

  • Nonlinear Optical Limiting : Thiophene dyes, closely related in structure to the compound , were synthesized and characterized for their nonlinear optical limiting behavior, useful in optoelectronics (Anandan et al., 2018).

Synthesis and Molecular Structure

  • Molecular Structure Analysis : The synthesis and molecular structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a compound with structural similarities to 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol, was reported, providing insight into the structure and potential applications of related compounds (Nagaraju et al., 2018).

properties

IUPAC Name

3-(4-thiophen-2-ylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c14-9-1-3-11-5-7-12(8-6-11)13-4-2-10-15-13/h2,4-8,10,14H,1,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKHSFFAXUJXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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